molecular formula C20H26N2O2S B2376557 4-(((furan-2-ylmethyl)thio)methyl)-N-phenethylpiperidine-1-carboxamide CAS No. 1421584-38-4

4-(((furan-2-ylmethyl)thio)methyl)-N-phenethylpiperidine-1-carboxamide

Cat. No.: B2376557
CAS No.: 1421584-38-4
M. Wt: 358.5
InChI Key: YMNPGDLUXSBSRI-UHFFFAOYSA-N
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Description

4-(((furan-2-ylmethyl)thio)methyl)-N-phenethylpiperidine-1-carboxamide, also known as FTPP, is a synthetic compound that has been studied for its potential use in scientific research.

Scientific Research Applications

Antimicrobial Activity

One significant application of furan derivatives in scientific research involves their potent antimicrobial properties. Studies have shown that furan-3-carboxamides, related to the structural family of 4-(((furan-2-ylmethyl)thio)methyl)-N-phenethylpiperidine-1-carboxamide, exhibit significant in vitro antimicrobial activity against a variety of microorganisms, including yeast, filamentous fungi, bacteria, and alga. This highlights the potential of furan derivatives in developing new antimicrobial agents. Quantitative Structure-Activity Relationship (QSAR) investigations further help in understanding the relationship between the chemical structures of these compounds and their biological activities, aiding in the design of more potent antimicrobial agents (Zanatta et al., 2007).

Antiprotozoal Activity

Furan derivatives have also been studied for their antiprotozoal properties. Compounds containing the furan moiety, such as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, have shown strong in vitro and in vivo activity against protozoal infections. These compounds exhibit high DNA affinities and potent inhibitory effects against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative agents of sleeping sickness and malaria, respectively. Such findings underscore the therapeutic potential of furan derivatives in treating protozoal diseases (Ismail et al., 2004).

Antiviral Activity

Another promising area of research for furan derivatives is their antiviral activity. Studies have identified furan-carboxamide derivatives as novel inhibitors of the lethal H5N1 influenza A virus. The structural modification of these compounds, particularly with 2,5-dimethyl-substituted heterocyclic moieties, significantly influences their anti-influenza activity. Such discoveries pave the way for the development of new antiviral drugs, especially in the fight against highly pathogenic influenza strains (Yongshi et al., 2017).

Anticancer Activity

Furan derivatives have also been explored for their anticancer properties. The synthesis and characterization of furan-based compounds, and their application as DNA-binding agents, demonstrate the potential of furan derivatives in cancer research. By influencing the structure and function of DNA, these compounds could provide a basis for the development of new anticancer therapies, highlighting the versatility and potential of furan derivatives in medicinal chemistry (Wolter et al., 2009).

Properties

IUPAC Name

4-(furan-2-ylmethylsulfanylmethyl)-N-(2-phenylethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c23-20(21-11-8-17-5-2-1-3-6-17)22-12-9-18(10-13-22)15-25-16-19-7-4-14-24-19/h1-7,14,18H,8-13,15-16H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNPGDLUXSBSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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